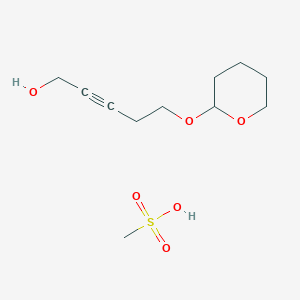
Methyl 2-cyanobuta-2,3-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-cyanobuta-2,3-dienoate is an organic compound with the molecular formula C6H5NO2 It is characterized by the presence of a cyano group (–CN) and a buta-2,3-dienoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-cyanobuta-2,3-dienoate can be synthesized through several methods. One common approach involves the reaction of methyl cyanoacetate with propargyl bromide under basic conditions. The reaction typically proceeds via nucleophilic substitution, resulting in the formation of the desired product .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-cyanobuta-2,3-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the cyano group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines .
Scientific Research Applications
Methyl 2-cyanobuta-2,3-dienoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 2-cyanobuta-2,3-dienoate involves its interaction with molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to various biological effects. For instance, it may interfere with mitochondrial function, resulting in apoptosis or autophagy in certain cell types .
Comparison with Similar Compounds
Methyl cyanoacetate: Similar in structure but lacks the buta-2,3-dienoate moiety.
Propargyl bromide: Contains the propargyl group but lacks the cyano and ester functionalities.
Uniqueness: Methyl 2-cyanobuta-2,3-dienoate is unique due to its combination of a cyano group and a buta-2,3-dienoate moiety, which imparts distinct chemical and biological properties .
Properties
CAS No. |
93102-12-6 |
|---|---|
Molecular Formula |
C6H5NO2 |
Molecular Weight |
123.11 g/mol |
InChI |
InChI=1S/C6H5NO2/c1-3-5(4-7)6(8)9-2/h1H2,2H3 |
InChI Key |
DKEHAMCURVSDTF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=C=C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-{[(Trimethylsilyl)methyl]sulfanyl}-7H-purine](/img/structure/B14341384.png)
![Benzene, [(chlorocyclohexylmethyl)sulfinyl]-](/img/structure/B14341387.png)
![(1S,3Z,7Z,16R,18R)-16,18-dichloro-11,22-dihydroxy-4,8,19,19-tetramethyl-20-oxatetracyclo[11.7.1.110,14.01,16]docosa-3,7,10,12,14(22)-pentaene-15,21-dione](/img/structure/B14341389.png)
![[Fluoro(dimethyl)silyl]methyl 4-bromobenzoate](/img/structure/B14341392.png)
![[3-(4-Methoxyphenyl)-1-phenylprop-2-en-1-ylidene]propanedinitrile](/img/structure/B14341398.png)
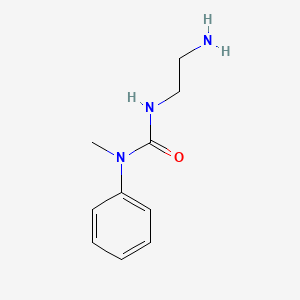
![4-Methoxy-5,7-dimethylthiopyrano[2,3-c]pyrrole;perchloric acid](/img/structure/B14341406.png)
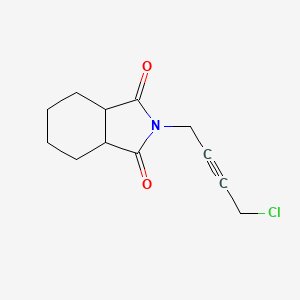
![1-[4-(Pentyloxy)phenyl]pentan-1-one](/img/structure/B14341427.png)
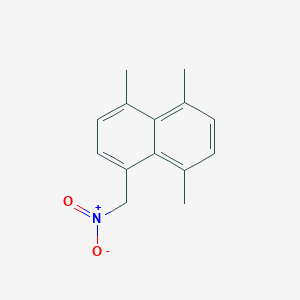
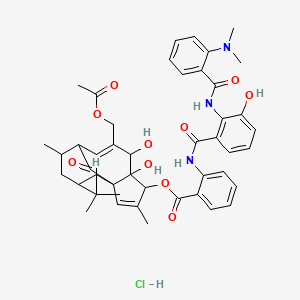
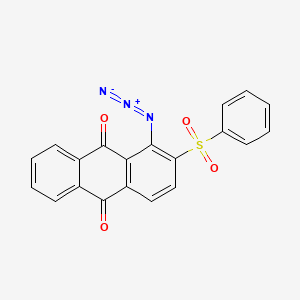
![2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6,7-dimethyl-4H-chromen-4-one](/img/structure/B14341450.png)
